molecular formula C9H6ClNO2S B12466136 Methyl 2-chloro-5-(cyanosulfanyl)benzoate

Methyl 2-chloro-5-(cyanosulfanyl)benzoate

Cat. No.: B12466136
M. Wt: 227.67 g/mol
InChI Key: DCMSZIMCKLPKIB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(cyanosulfanyl)benzoate is an organic compound belonging to the class of benzoic acid derivatives. This compound is characterized by the presence of a methyl ester group, a chlorine atom, and a cyanosulfanyl group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(cyanosulfanyl)benzoate typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzoic acid.

    Esterification: The 2-chlorobenzoic acid is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 2-chlorobenzoate.

    Substitution Reaction: The methyl 2-chlorobenzoate undergoes a substitution reaction with a cyanosulfanyl reagent, such as potassium thiocyanate, in the presence of a suitable solvent like acetone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(cyanosulfanyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom and the cyanosulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 2-chloro-5-(cyanosulfanyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(cyanosulfanyl)benzoate involves its interaction with specific molecular targets and pathways. The cyanosulfanyl group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom can also influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-(chlorosulfonyl)benzoate
  • Methyl 2-chloro-5-(diethylamino)sulfonyl)benzoate
  • Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate

Uniqueness

Methyl 2-chloro-5-(cyanosulfanyl)benzoate is unique due to the presence of the cyanosulfanyl group, which imparts distinct chemical and biological properties. This group can participate in specific reactions that are not possible with other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

methyl 2-chloro-5-thiocyanatobenzoate

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-6(14-5-11)2-3-8(7)10/h2-4H,1H3

InChI Key

DCMSZIMCKLPKIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)SC#N)Cl

Origin of Product

United States

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